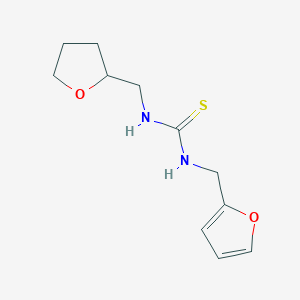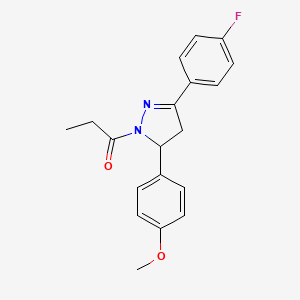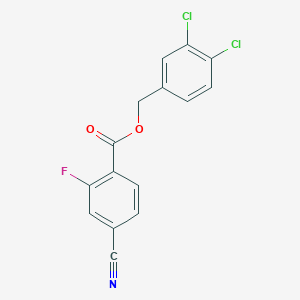
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as FTU, is a thiourea derivative that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biological activities, including antiviral, antimicrobial, and antitumor properties.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit antiviral activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antitumor activity against various cancer cell lines.
In agriculture, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use as a plant growth regulator and as a pesticide. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to enhance the growth of some plants and to inhibit the growth of others. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have insecticidal activity against certain pests.
In environmental science, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use as a water treatment agent. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to be effective in removing heavy metals from contaminated water.
Mécanisme D'action
The exact mechanism of action of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it is believed that N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and proteins. For example, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have a range of biochemical and physiological effects. For example, N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell damage. N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its broad range of biological activities, which make it a useful compound for studying various biological processes. However, one limitation of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, which can make it difficult to work with in lab experiments. Additionally, the synthesis of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is the development of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the biological activities of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. Finally, the potential use of N-(2-furylmethyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in various applications, such as medicine, agriculture, and environmental science, should be further explored.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1,3,5,10H,2,4,6-8H2,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEIDGRFUMKSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136894.png)
![2-amino-7-methyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4136902.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)
![N-cyclopentyl-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4136927.png)
![2-(4-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4136938.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4136939.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide hydrochloride](/img/structure/B4136940.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136948.png)

![N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136958.png)
![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)